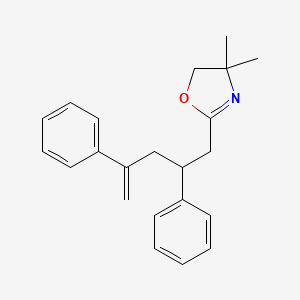![molecular formula C22H15BrF9P B14596142 Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-21-6](/img/structure/B14596142.png)
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphine derivative with the molecular formula C21H12F9PBr. This compound is characterized by the presence of three trifluoromethyl groups attached to phenyl rings, which are further connected to a central phosphorus atom. The bromide ion is associated with the positively charged phosphorus center, forming a stable ionic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[4-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CF3C6H4)3P+CH3Br→(CF3C6H4)3P+CH3Br−
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and advanced purification techniques are employed to ensure the consistent quality of the product.
化学反応の分析
Types of Reactions
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various phosphonium salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, benefiting from its unique chemical properties.
作用機序
The mechanism of action of Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide involves its interaction with various molecular targets. The central phosphorus atom can coordinate with metal centers, facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and stability. The bromide ion can participate in ionic interactions, further contributing to the compound’s overall behavior in chemical reactions.
類似化合物との比較
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: A precursor to Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide, used in similar applications.
Tris(p-tolyl)phosphine: Another phosphine derivative with different substituents, used in catalysis.
Triphenylphosphine: A widely used phosphine ligand in various chemical reactions.
Uniqueness
This compound is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity in specific chemical processes. Its ability to form stable ionic compounds with various anions makes it versatile in different applications.
特性
CAS番号 |
61249-21-6 |
|---|---|
分子式 |
C22H15BrF9P |
分子量 |
561.2 g/mol |
IUPAC名 |
methyl-tris[4-(trifluoromethyl)phenyl]phosphanium;bromide |
InChI |
InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-14(3-9-17)20(23,24)25,18-10-4-15(5-11-18)21(26,27)28)19-12-6-16(7-13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1 |
InChIキー |
PHFYCMPLMNITCU-UHFFFAOYSA-M |
正規SMILES |
C[P+](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)
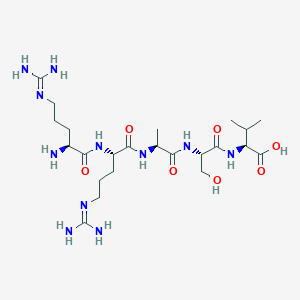
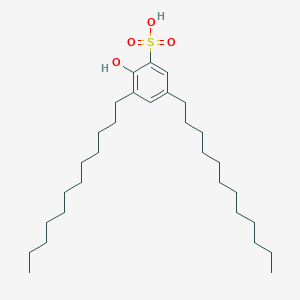

![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
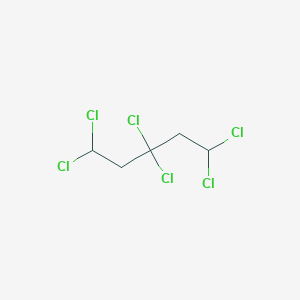

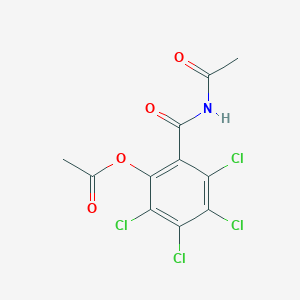
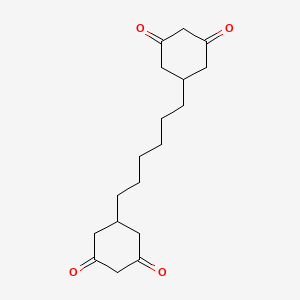
![2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine](/img/structure/B14596109.png)
![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
